Product packaging for Methyl 2-amino-5-bromo-4-chlorobenzoate(Cat. No.:CAS No. 765211-09-4)

Methyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No.: B1395880
CAS No.: 765211-09-4
M. Wt: 264.5 g/mol
InChI Key: ZPXIVPLXMVFFKP-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 765211-09-4) is a halogenated aromatic ester with the molecular formula C₈H₇BrClNO₂. Its structure features an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position on the benzoate ring . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate bioactive molecules . Key physical properties include a density of 1.676 g/cm³, boiling point of 344°C, and flash point of 161.9°C, reflecting its stability and flammability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B1395880 Methyl 2-amino-5-bromo-4-chlorobenzoate CAS No. 765211-09-4

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXIVPLXMVFFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700955
Record name Methyl 2-amino-5-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765211-09-4
Record name Methyl 2-amino-5-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Direct Halogenation Using Bromine and Chlorine

  • Reagents: Bromine (Br₂) and chlorine (Cl₂) gases or halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
  • Conditions:
    • The amino-benzoate is dissolved in a polar solvent such as acetic acid or chloroform.
    • Halogenation occurs under controlled temperature (0°C to room temperature).
    • Reaction times vary from several hours to overnight.

Drawbacks:

  • Environmental concerns due to halogen gases.
  • Over-halogenation risk, requiring careful control.

Method B: Sequential Halogenation

  • First, bromination at the 5-position using NBS in the presence of a radical initiator (e.g., AIBN).
  • Followed by chlorination at the 4-position with NCS or chlorine gas.

Research Findings:

  • Sequential halogenation enhances regioselectivity.
  • Yields are generally in the range of 60–75%.

Data Table 3: Halogenation Conditions

Parameter Value
Halogenating agents NBS, NCS, or halogen gases
Solvent Acetic acid, chloroform
Temperature 0°C to 25°C
Reaction time 4–24 hours
Yield 60–75%

Esterification to Form Methyl Ester

Final Step: Methylation of the carboxylic acid group to form methyl ester.

Method:

  • The acid intermediate is reacted with excess methanol in the presence of an acid catalyst, typically sulfuric acid.
  • The mixture is refluxed for several hours.

Conditions:

  • Reflux temperature (~65°C).
  • Reaction duration: 4–6 hours.

Research Findings:

  • Esterification yields are high (>85%).

Summary of Preparation Pathway

Step Reaction Type Key Reagents Conditions Typical Yield
1 Nitration HNO₃ / H₂SO₄ 0°C to -20°C, 1–2 hrs 70–85%
2 Reduction H₂, Pd/C or Pt/C Room temp, 2–4 hrs >90%
3 Halogenation NBS, NCS, Br₂, Cl₂ 0°C to room temp, 4–24 hrs 60–75%
4 Esterification CH₃OH, H₂SO₄ Reflux, 4–6 hrs >85%

Additional Notes

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-5-bromo-4-chlorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is employed in:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the bromo and chloro groups.
  • Electrophilic Aromatic Substitution : It can react with electrophiles like bromine or chlorine to form various substituted products.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Cytochrome P450 Inhibition : This compound inhibits specific cytochrome P450 enzymes, which are vital for drug metabolism. This property necessitates further pharmacological investigations to understand its implications on drug interactions .
  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential therapeutic applications .
  • Anticancer Potential : Initial research indicates that this compound may induce apoptosis in cancer cells, showing selective cytotoxicity against certain cancer cell lines .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural characteristics allow for modifications that could lead to new therapeutic agents targeting various diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies published in the Journal of Cancer Research examined the effects of this compound on various cancer cell lines, including breast and lung cancer. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromo-4-chlorobenzoate involves its ability to participate in various chemical reactions, forming new bonds and creating more complex molecules. The amino, bromo, and chloro groups on the benzene ring play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

a) Methyl 5-amino-2-bromo-4-chlorobenzoate
  • Molecular Formula: C₈H₇BrClNO₂ (identical to the target compound).
  • Substituents: Amino (-NH₂) at the 5-position, bromine at 2, and chlorine at 4 .
  • This positional difference may influence solubility and crystal packing in solid-state applications.
b) Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS: 908248-32-8)
  • Molecular Formula : C₈H₅BrClFO₂.
  • Substituents : Bromine at 4, chlorine at 2, and fluorine at 5 .
  • Reactivity: The absence of an amino group limits its use in reactions requiring nucleophilic sites. Fluorine’s electronegativity enhances electron-withdrawing effects, directing electrophilic substitutions to specific ring positions.

Functional Group Variants

a) 2-Amino-5-bromo-4-chlorobenzonitrile
  • Molecular Formula : C₇H₄BrClN₂.
  • Substituents : Nitrile (-CN) replaces the ester group .
  • Reactivity : The nitrile group enables distinct transformations, such as hydrolysis to carboxylic acids or reduction to amines, broadening its utility in heterocyclic synthesis.

Key Comparative Data

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Reactivity Highlights
Methyl 2-amino-5-bromo-4-chlorobenzoate C₈H₇BrClNO₂ 2-NH₂, 4-Cl, 5-Br 264.50 344 161.9 Suzuki coupling at Br (position 5)
Methyl 5-amino-2-bromo-4-chlorobenzoate C₈H₇BrClNO₂ 5-NH₂, 2-Br, 4-Cl 264.50 N/A N/A Altered electronic effects due to NH₂ position
Methyl 4-bromo-2-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 2-Cl, 4-Br, 5-F 267.48 N/A N/A Fluorine directs electrophilic substitutions
2-Amino-5-bromo-4-chlorobenzonitrile C₇H₄BrClN₂ 2-NH₂, 4-Cl, 5-Br 235.48 N/A N/A Nitrile enables hydrolysis/reduction

Biological Activity

Methyl 2-amino-5-bromo-4-chlorobenzoate is an organic compound with significant biological activity, primarily attributed to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H8_{8}BrClN2_2O\ and a molecular weight of approximately 264.506 g/mol. The compound is characterized by a methyl ester of 2-amino-5-bromo-4-chlorobenzoic acid, featuring both bromine and chlorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.

Biological Activities

1. Cytochrome P450 Inhibition:
this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it essential for further pharmacological studies.

2. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating bacterial infections. Its structural components allow for interaction with microbial targets, leading to potential therapeutic applications.

3. Anticancer Potential:
Initial studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells is under investigation, with promising results indicating selective cytotoxicity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with proteins and enzymes.
  • Halogen Bonding: The presence of bromine and chlorine allows for halogen bonding, which can stabilize enzyme-substrate complexes and modulate enzyme activity.

These interactions facilitate the compound's effects on metabolic pathways and cellular processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameSimilarityUnique Features
Methyl 2-amino-4-bromobenzoateAmino group and bromine substitutionLacks chlorine substituent
Methyl 3-amino-5-bromo-4-chlorobenzoateContains amino and halogen groupsDifferent position of amino group
Methyl 2-amino-5-chloro-4-bromobenzoateSimilar halogen substitutionsChlorine replaces bromine
Methyl 3-amino-4-chloro-benzoateAmino group presentNo bromine substituent

This table illustrates how this compound stands out due to its specific halogenation pattern and potential biological activities.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition zones in cultures treated with this compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy
In vitro tests on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. This study indicated that the compound could induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-5-bromo-4-chlorobenzoate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach starts with methyl 2-aminobenzoate, followed by halogenation using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment to introduce the bromo substituent. Chlorination can be achieved via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂). Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups during halogenation prevents unwanted side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Building-block catalogs highlight similar compounds synthesized via stepwise halogenation and protection/deprotection strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) and halogen substituent vibrations (C-Br stretch at ~550 cm⁻¹). Compare experimental spectra with density functional theory (DFT)-calculated frequencies to validate assignments .
  • NMR Spectroscopy : ¹H NMR resolves aromatic proton splitting patterns (e.g., meta/para coupling for Br/Cl substituents). ¹³C NMR confirms carbonyl (C=O) and halogenated carbon environments.
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragment patterns to confirm molecular weight (322.54 g/mol) and halogen presence .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% by HLC).
  • Storage : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis of the ester group. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group may act as a directing group, while bromine’s electron-withdrawing effect could enhance electrophilic aromatic substitution at the 4-chloro position.
  • Reaction Pathway Modeling : Simulate transition states for halogen displacement (e.g., Suzuki coupling) using the Colle-Salvetti correlation-energy functional to estimate activation barriers .

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Methodological Answer :

  • Refinement with SHELXL : Use the SHELX suite to refine crystal structures against high-resolution X-ray diffraction data. Address twinning or disorder by partitioning the model into discrete components. Validate using R-factor convergence (target R1 < 5%) and Hirshfeld surface analysis to ensure electron density matches the proposed structure .
  • Cross-Validation : Compare experimental unit cell parameters with DFT-optimized geometries to detect lattice strain or packing effects .

Q. What strategies mitigate challenges in studying biological interactions of this compound?

  • Methodological Answer :

  • In Vitro Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., NMDA or μ-opioid receptors, as seen in related benzoates). Include negative controls (e.g., unsubstituted benzoate derivatives) to isolate halogen-specific effects .
  • Metabolic Stability Testing : Incubate with liver microsomes and quantify degradation via LC-MS to assess cytochrome P450 interactions. Adjust substituents (e.g., replace Br with CF₃) to improve metabolic stability .

Q. How do electronic effects of substituents influence the compound’s spectroscopic and reactive properties?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values (Br: +0.26, Cl: +0.23, NH₂: -0.66) with reaction rates (e.g., ester hydrolysis) to quantify electronic effects.
  • UV-Vis Spectroscopy : Monitor bathochromic shifts in λₘₐₓ caused by electron-withdrawing halogens, which increase conjugation with the aromatic ring. Compare with TD-DFT calculations for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-bromo-4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-bromo-4-chlorobenzoate

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